molecular formula C4H2ClF5 B1431354 1H,2H-1-Chloroperfluorocyclobutane CAS No. 1403667-45-7

1H,2H-1-Chloroperfluorocyclobutane

Cat. No.: B1431354
CAS No.: 1403667-45-7
M. Wt: 180.5 g/mol
InChI Key: TUQAWSUXFUXTIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 1H,2H-1-Chloroperfluorocyclobutane typically involves the fluorination of cyclobutane derivatives. One common method includes the reaction of cyclobutane with chlorine and fluorine sources under controlled conditions. Industrial production methods often utilize specialized fluorination techniques to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1H,2H-1-Chloroperfluorocyclobutane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogens, hydrogen fluoride, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H,2H-1-Chloroperfluorocyclobutane has several scientific research applications:

Mechanism of Action

The mechanism by which 1H,2H-1-Chloroperfluorocyclobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

1H,2H-1-Chloroperfluorocyclobutane can be compared with other fluorinated cyclobutanes, such as:

The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-chloro-1,1,2,2,4-pentafluorocyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF5/c5-1-2(6)4(9,10)3(1,7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQAWSUXFUXTIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C1(F)F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,2H-1-Chloroperfluorocyclobutane
Reactant of Route 2
1H,2H-1-Chloroperfluorocyclobutane
Reactant of Route 3
1H,2H-1-Chloroperfluorocyclobutane
Reactant of Route 4
1H,2H-1-Chloroperfluorocyclobutane
Reactant of Route 5
1H,2H-1-Chloroperfluorocyclobutane
Reactant of Route 6
1H,2H-1-Chloroperfluorocyclobutane

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